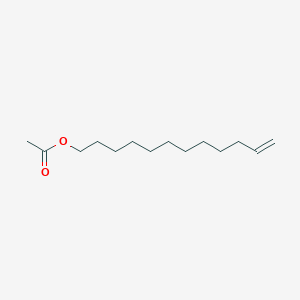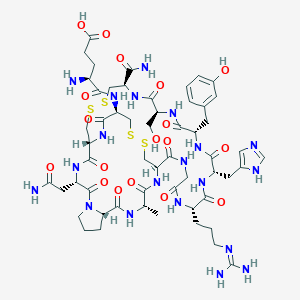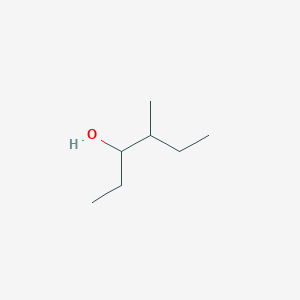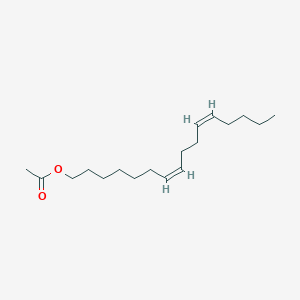
11-十二碳烯乙酸酯
描述
11-Dodecenyl acetate is an organic compound with the molecular formula C₁₄H₂₆O₂. It is a colorless liquid with a fruity odor, commonly used in the fragrance industry.
科学研究应用
11-Dodecenyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to permeate biological membranes.
Industry: It is widely used in the fragrance industry to impart fruity scents to perfumes and other products.
生化分析
Biochemical Properties
11-Dodecenyl acetate is involved in various biochemical reactions. It is known to be a sex pheromone in certain insect species, playing a major role in reproduction The compound interacts with specific enzymes and proteins within the insect’s olfactory system, triggering behavioral responses
Cellular Effects
The effects of 11-Dodecenyl acetate at the cellular level are primarily observed in the olfactory neurons of insects. The compound influences cell function by binding to specific receptors in these neurons, triggering a signal transduction pathway that leads to the perception of the pheromone . This can influence gene expression related to olfactory response and cellular metabolism within these cells.
Molecular Mechanism
The molecular mechanism of action of 11-Dodecenyl acetate involves its binding to specific receptors in the olfactory neurons of insects. This binding event triggers a cascade of intracellular events, potentially including enzyme activation or inhibition and changes in gene expression
Metabolic Pathways
11-Dodecenyl acetate is involved in the metabolic pathways related to pheromone production in certain insects. It is produced through a series of enzymatic reactions, including desaturation of tetradecanoic acid, chain shortening, and acetylation
准备方法
Synthetic Routes and Reaction Conditions
11-Dodecenyl acetate can be synthesized through the esterification of 11-dodecen-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 11-Dodecenyl acetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
11-Dodecenyl acetate primarily undergoes reactions typical of esters, including hydrolysis, transesterification, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, yielding 11-dodecen-1-ol and acetic acid.
Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide.
Reduction: This reaction involves reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 11-Dodecen-1-ol and acetic acid.
Transesterification: A new ester and an alcohol.
Reduction: 11-Dodecen-1-ol.
作用机制
The mechanism of action of 11-Dodecenyl acetate in biological systems involves its role as a pheromone. It binds to specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons, which activate signaling pathways leading to the desired behavioral outcome .
相似化合物的比较
Similar Compounds
- Dodecyl acetate
- (Z)-7-Dodecenyl acetate
- (Z)-9-Dodecenyl acetate
- (E)-7-Dodecenyl acetate
- (Z)-8-Tridecenyl acetate
- (Z)-9-Tetradecenyl acetate
Uniqueness
11-Dodecenyl acetate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and biological properties. This structural feature makes it particularly effective as a pheromone component in certain insect species, distinguishing it from other similar compounds .
属性
IUPAC Name |
dodec-11-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBOMSJGDBBKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334438 | |
| Record name | 11-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35153-10-7 | |
| Record name | 11-Dodecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-Dodecenyl acetate interact with its target and what are the downstream effects?
A1: 11-Dodecenyl acetate functions as a pheromone component for several moth species. While not always the primary component, it often acts synergistically with other pheromone compounds to elicit a behavioral response in males. This interaction involves binding to specific pheromone-binding proteins (PBPs) in the male moth's antennae. [] These PBPs then transport the pheromone to olfactory receptors, triggering a signal cascade that ultimately leads to mate-seeking behavior.
Q2: What is the structural characterization of 11-Dodecenyl acetate?
A2: 11-Dodecenyl acetate is an ester with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol. While specific spectroscopic data isn't detailed within the provided papers, its structure consists of a 12-carbon chain with a double bond at the 11th position and an acetate group attached to the first carbon.
Q3: Can you elaborate on the material compatibility and stability of 11-Dodecenyl acetate, specifically its performance and applications under various conditions?
A3: The provided research primarily focuses on the identification and synthesis of 11-Dodecenyl acetate as a pheromone component, not on its material compatibility or stability in various conditions. More research would be needed to answer this question fully.
Q4: In what ways does the structure of 11-Dodecenyl acetate impact its activity, potency, and selectivity as a pheromone?
A4: Research suggests that both the chain length and functional groups of pheromone components, including 11-Dodecenyl acetate, are crucial for their activity. [] For example, studies with the grapevine moth (Lobesia botrana) showed that its pheromone-binding protein, LbotPBP1, exhibited selectivity for compounds with 14-carbon chains and specific functional groups like alcohols and esters. [] Therefore, slight modifications to the structure of 11-Dodecenyl acetate, such as altering the chain length or functional group, could significantly impact its binding affinity to PBPs and, consequently, its potency and selectivity as a pheromone for different moth species.
Q5: What analytical methods and techniques are used to characterize, quantify, and monitor 11-Dodecenyl acetate?
A5: The analysis of pheromone gland extracts and synthetically produced 11-Dodecenyl acetate often involves gas chromatography coupled with mass spectrometry (GC-MS). [] This technique enables the separation and identification of individual pheromone components within a complex mixture based on their retention times and mass spectra.
Q6: What are the alternatives and substitutes for 11-Dodecenyl acetate, and how do they compare in terms of performance, cost, and impact?
A7: The use of 11-Dodecenyl acetate itself represents an alternative to broad-spectrum pesticides in pest management. Regarding direct substitutes, this depends heavily on the targeted moth species and the desired effect. For instance, while (Z)-7-dodecenyl acetate is the primary pheromone component for the soybean looper moth (Pseudoplusia includens), 11-Dodecenyl acetate acts as a minor component that enhances its attractiveness. [] Therefore, the effectiveness of any substitute would depend on the specific pheromone blend and the target species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















